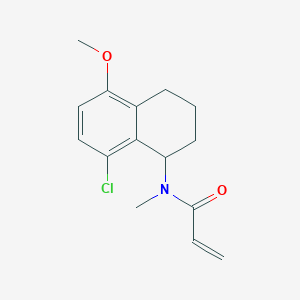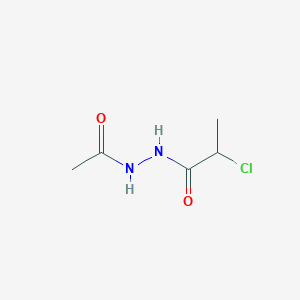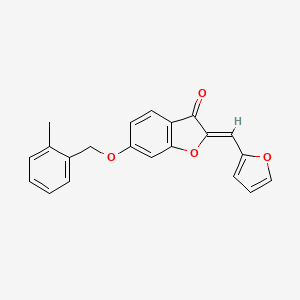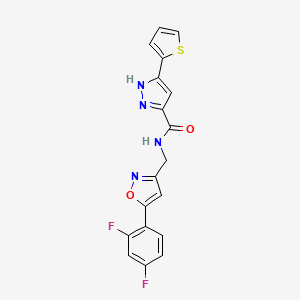
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It is a potent agonist of the cannabinoid receptor CB1 and CB2, and has been used extensively in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in a range of physiological processes, including pain sensation, mood regulation, and immune function.
Biochemical and Physiological Effects:
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, and to have anti-anxiety and anti-depressant effects. It has also been shown to have immunomodulatory effects, and may have potential in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, and has a high affinity for these receptors. This makes it a useful tool for studying the effects of cannabinoids on the body. However, there are also limitations to its use, including the fact that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
Orientations Futures
There are many potential future directions for research on N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It may also have potential in the treatment of chronic pain and anxiety disorders. Further research is needed to fully understand the potential of N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide in these areas, and to develop new compounds that may be more effective and have fewer side effects.
Méthodes De Synthèse
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of Grignard reagents. The synthesis process is complex and requires a high level of expertise in synthetic chemistry.
Applications De Recherche Scientifique
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a range of effects on the body, including analgesic, anti-inflammatory, and anti-anxiety effects.
Propriétés
IUPAC Name |
N-(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-4-14(18)17(2)12-7-5-6-10-13(19-3)9-8-11(16)15(10)12/h4,8-9,12H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXPIBKOPLFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=C(C=CC(=C12)Cl)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-YL)-N-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2848876.png)

![5-[5-Chloro-2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2848884.png)

![8-(4-Ethylanilino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2848886.png)
![[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol](/img/structure/B2848887.png)
![8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848889.png)


![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone](/img/structure/B2848892.png)
![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2848893.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2848895.png)
